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Compound of Interest

Compound Name: Guanidinium

Cat. No.: B1211019 Get Quote

Welcome to the technical support center for troubleshooting issues related to guanidinium
isothiocyanate (GITC) in downstream PCR applications. This guide is designed for

researchers, scientists, and drug development professionals to identify and resolve common

problems encountered during nucleic acid extraction and subsequent PCR analysis.

Frequently Asked Questions (FAQs)
Q1: What is guanidinium isothiocyanate and why is it
used in nucleic acid extraction?
Guanidinium isothiocyanate (GITC) is a powerful chaotropic agent and protein denaturant.[1]

[2] It is a primary component of many lysis buffers used for DNA and RNA extraction.[1][3] Its

main functions are to:

Lyse cells and viral particles: GITC disrupts cellular membranes and viral envelopes to

release nucleic acids.[1][3]

Denature proteins: It effectively unfolds proteins, including nucleases (DNases and RNases)

that can degrade DNA and RNA, thereby preserving the integrity of the nucleic acid sample.

[2][3]

Q2: How can GITC interfere with downstream PCR
applications?
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Carryover of GITC from the extraction process into the final nucleic acid eluate can inhibit PCR.

[4] As a potent denaturant, residual GITC can:

Inhibit enzyme activity: It can denature the Taq polymerase, a critical enzyme for DNA

amplification in PCR, reducing or completely preventing its function.[5]

Interfere with DNA template: High concentrations of this chaotropic salt can affect the DNA

template itself, potentially altering its availability for polymerase binding.[5]

Q3: How can I detect GITC contamination in my
RNA/DNA sample?
A common indicator of GITC contamination is a low A260/A230 ratio on a spectrophotometer

(e.g., NanoDrop).[4][6] Guanidinium thiocyanate strongly absorbs light around 230 nm.[6]

Ideal Ratios: A pure RNA sample should have an A260/A230 ratio of approximately 2.0 or

slightly higher.[6] For pure DNA, this ratio is also expected to be around 2.0-2.2.

Indication of Contamination: A ratio significantly below 1.8 often suggests the presence of

contaminants that absorb at 230 nm, with GITC being a frequent culprit.[4][6]

Q4: Can I still proceed with PCR if my A260/A230 ratio is
low?
While a low A260/A230 ratio is a warning sign, it doesn't always guarantee PCR failure. Some

studies have shown that real-time RT-PCR can be reliable even with GITC concentrations up to

100 mM.[6] However, if you experience PCR inhibition (e.g., no amplification or high Ct values),

GITC contamination is a likely cause and should be addressed.[5]

Troubleshooting Guide
This section provides solutions to specific problems you might encounter.

Problem 1: No amplification or high Ct values in
PCR/qPCR.
Possible Cause: Inhibition of Taq polymerase by residual GITC.
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Solutions:

Ethanol Precipitation: This is a classic method to clean up nucleic acid samples and remove

salt contaminants.[4]

Column-Based Cleanup: Re-purify your sample using a silica-based spin column. Mix your

eluate with an equal volume of 70% ethanol and re-apply it to a new column.[4]

Ethanol Washes: Increasing the number and volume of 70% or 75% ethanol washes during

the initial extraction can help remove residual GITC.[7] Washing the RNA pellet twice with

ice-cold 70% ethanol can be effective.[7]

Problem 2: Low A260/A230 ratio in the final nucleic acid
sample.
Possible Cause: Carryover of GITC from the lysis or wash buffers.

Solutions:

Optimize Washing Steps: During column-based extractions, ensure the wash buffer is not

contaminated and that the column is not overloaded. Perform an extra wash step.

Careful Pipetting (for TRIzol/Phenol-Chloroform Extractions): When using methods involving

phase separation, be extremely careful not to carry over any of the interphase or organic

phase, which can contain GITC.[8]

Ethanol Precipitation: As mentioned above, precipitating the nucleic acid can effectively

remove contaminating salts.[4]

Data on GITC Concentration and PCR Inhibition
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GITC
Concentration

Effect on
A260/A230 Ratio

Impact on Real-
Time RT-PCR

Reference

0.01 - 30 mM
Strong reduction in

the ratio

Up to 100 mM did not

compromise reliability

in one study

[6]

4 M (in lysis buffer)
Not applicable (in

eluate)

Shown to work well for

COVID-19 RT-PCR

after extraction

[9][10]

Experimental Protocols
Protocol 1: Ethanol Precipitation for GITC Removal
This protocol is for cleaning a previously extracted RNA or DNA sample.

Materials:

3 M Sodium Acetate, pH 5.2

100% Ethanol (ice-cold)

70% Ethanol (ice-cold, prepared with nuclease-free water)

Nuclease-free water or TE buffer

Procedure:

To your nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

Add 2.5-3 volumes of ice-cold 100% ethanol.

Mix gently by inverting and incubate at -20°C for at least 1 hour.[4]

Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

Carefully decant the supernatant without disturbing the pellet.
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Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Decant the supernatant. Repeat the 70% ethanol wash.[4]

Air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Protocol 2: On-Column Cleanup for GITC Removal
This protocol is for re-purifying a sample using a standard silica spin column kit.

Materials:

Silica spin column kit (with collection tubes)

70% Ethanol (prepared with nuclease-free water)

Nuclease-free water or elution buffer

Procedure:

Take your eluted RNA/DNA sample.

Add an equal volume of 70% ethanol to the sample and mix well by pipetting.[4]

Transfer the mixture to a new silica spin column placed in a collection tube.

Centrifuge according to the kit manufacturer's instructions (e.g., 1 minute at >8,000 x g).

Discard the flow-through.

Proceed with the wash steps as per the manufacturer's protocol, typically involving one or

two washes with the provided wash buffer.

Perform a final "dry spin" by centrifuging the empty column for 1-2 minutes to remove any

residual ethanol.
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Transfer the column to a clean collection tube and elute the purified nucleic acid with

nuclease-free water or elution buffer.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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